molecular formula C11H12Cl2N2O3 B6462332 2-(3-chloro-4-methoxyphenyl)-N'-(2-chloroacetyl)acetohydrazide CAS No. 2549003-38-3

2-(3-chloro-4-methoxyphenyl)-N'-(2-chloroacetyl)acetohydrazide

Cat. No.: B6462332
CAS No.: 2549003-38-3
M. Wt: 291.13 g/mol
InChI Key: JDOCLNCJYANERL-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxyphenyl)-N'-(2-chloroacetyl)acetohydrazide (CAS: 2549003-38-3; molecular formula: C₁₁H₁₂Cl₂N₂O₃; molecular weight: 291.13 g/mol) is a substituted acetohydrazide derivative characterized by a 3-chloro-4-methoxyphenyl group at the acetohydrazide backbone and a 2-chloroacetyl substituent at the hydrazide nitrogen . Structurally, it combines electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic ring, which may influence its electronic properties and reactivity.

Properties

IUPAC Name

N'-(2-chloroacetyl)-2-(3-chloro-4-methoxyphenyl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O3/c1-18-9-3-2-7(4-8(9)13)5-10(16)14-15-11(17)6-12/h2-4H,5-6H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOCLNCJYANERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NNC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methoxyphenyl)-N’-(2-chloroacetyl)acetohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzaldehyde and 2-chloroacetyl chloride.

    Formation of Hydrazone: The aldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.

    Acylation: The hydrazone is then acylated using 2-chloroacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-methoxyphenyl)-N’-(2-chloroacetyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chloro substituents can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.

Major Products

    Oxidation: Formation of 2-(3-chloro-4-hydroxyphenyl)-N’-(2-chloroacetyl)acetohydrazide.

    Reduction: Formation of 2-(3-chloro-4-methoxyphenyl)-N’-(2-chloroethyl)acetohydrazide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-chloro-4-methoxyphenyl)-N’-(2-chloroacetyl)acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.

    Material Science: The compound’s unique structure can be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism by which 2-(3-chloro-4-methoxyphenyl)-N’-(2-chloroacetyl)acetohydrazide exerts its effects involves interactions with biological macromolecules:

    Molecular Targets: The compound can interact with enzymes, particularly those involved in metabolic pathways.

    Pathways Involved: It may inhibit specific enzymes by forming stable complexes, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N-substituted acetohydrazides, where variations in substituents significantly impact physicochemical and biological properties. Key comparisons include:

Compound Name / ID R₁ (Aryl/Substituent) R₂ (Acyl/Hydrazide Group) Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound 3-Chloro-4-methoxyphenyl 2-Chloroacetyl 291.13 No direct activity reported
N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide 4-Nitrophenoxy 2-Bromobenzylidene 394.62 (calc.) Urease inhibition (IC₅₀ not specified)
2-(1H-Indol-3-yl)-N'-[4-(pyrrolidin-1-yl)benzylidene]acetohydrazide (3a) 1H-Indol-3-yl 4-(Pyrrolidin-1-yl)benzylidene - Anti-tumor effects (COX-1/Akt inhibition)
(E)-N’-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (228) 2-(Ethylthio)-benzimidazolyl 2,4-Dihydroxybenzylidene - α-Glucosidase inhibition (IC₅₀ = 6.10 ± 0.5 µM)
N'-(4-Hydroxy-3-methoxybenzylidene)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide (3i) 7-Hydroxycoumarinyl 4-Hydroxy-3-methoxybenzylidene - Antimicrobial activity

Key Observations :

  • Steric Considerations : The 2-chloroacetyl group is smaller than bulky substituents like benzylidene or benzimidazolyl moieties, which may improve membrane permeability but reduce target specificity .

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